Lqh III
Description
Properties
CAS No. |
212134-01-5 |
|---|---|
Molecular Weight |
7,046.7 Da |
Purity |
≥ 99 %. (capillary electrophoresis). |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Dynamics of Lqh Iii
Lqh III is characterized as a polypeptide chain comprising 67 amino acids with a molecular weight of approximately 7,046.7 Da. ctdbase.org A key feature of its architecture is the presence of four disulfide bridges, which are crucial for maintaining its structural integrity and influencing its dynamic behavior. ctdbase.orgnih.gov
The three-dimensional structure of this compound has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. guidetopharmacology.orglatoxan.comuniprot.orgidentifiers.org These studies have revealed that, similar to other scorpion alpha-toxins, this compound possesses a structural fold that includes a short alpha-helix and an antiparallel beta-strand, along with an N-terminal extended fragment. unibo.it The functional binding surface of this compound to voltage-gated sodium channels involves two distinct domains: the Core and NC domains. uniprot.org
Conformational dynamics play a significant role in the function of this compound. Research utilizing molecular dynamics simulations has highlighted the impact of disulfide bonds on the internal motions of the toxin. nih.govlatoxan.comlatoxan.com These bonds are not merely rigidifying elements at their immediate location but exert a more global influence on the molecule, affecting the amplitude of fluctuations in regions such as the five-residue turn, various loops, and the C-terminal segment. nih.gov This suggests that disulfide bonds are critical modulators of this compound's dynamics, which in turn can tune its function. nih.gov
Further insights into this compound's dynamics include the observation of conformational flexibility, particularly within the C-tail and the NC domain. ebi.ac.uk This flexibility has been associated with the toxin's unique pharmacological properties and its pH-dependent binding characteristics. ebi.ac.uk Solution NMR studies have also identified the presence of different conformers in solution, arising from a cis/trans isomerization of a non-prolyl peptide bond. identifiers.org
Topographical Mapping of Electrostatic Surface Potentials of Lqh Iii
The electrostatic surface potential of Lqh III is a critical determinant of its interaction with its targets, particularly voltage-gated sodium channels. Topographical mapping of these potentials provides insights into the charge distribution on the toxin's surface. Studies have focused on the electrostatic potentials of the water-accessible surfaces of this compound. guidetopharmacology.orglatoxan.com
Visualization techniques, such as those employing software like MOLMOL, represent the surface-associated electrostatic potentials using a color gradient, typically ranging from red (electronegative) to white (neutral) and blue (electropositive). guidetopharmacology.orglatoxan.com This mapping reveals the distribution of positive and negative charges across the molecular surface.
A notable aspect of this compound's electrostatic profile is the influence of pH, particularly due to the titration of histidine residues. latoxan.com The pH dependence observed in this compound binding is suggested to be a direct consequence of changes in the electrostatic charge resulting from histidine protonation or deprotonation. latoxan.com
Specific residues contribute significantly to the positive electrostatic potential on the surface of this compound. Research indicates that His 15, His 43, and Lys 64 are largely responsible for generating this positive potential. latoxan.com The electropositivity of a particular amino acid patch on the surface is further reinforced by the presence of His 15. latoxan.com
The relationship between pH and binding affinity underscores the importance of electrostatic interactions. For example, studies have shown that decreasing the pH can increase the affinity of this compound for its receptor site. This correlation highlights how the electrostatic landscape, modulated by factors like histidine ionization, plays a crucial role in the binding interface of this compound.
Data on the binding affinity of this compound to cockroach neuronal membranes at different pH values illustrate this dependence:
| pH | KD (nM) |
| 7.5 | 1.43 ± 0.37 |
| 6.5 | 0.29 ± 0.05 |
Note: KD values are presented as mean ± standard error.
Electrostatic potential maps are valuable tools for analyzing molecular charge distribution. Areas depicted in red typically correspond to regions with a relative abundance of electrons (low potential), while areas in blue indicate a relative absence of electrons (high potential), reflecting the distribution of positive charges. Various computational methods, such as Particle Mesh Ewald (PME) and Poisson-Boltzmann (PBS), are employed to calculate electrostatic potential, which can then be mapped onto the molecular surface, including Van der Waals, molecular, or solvent accessible surfaces.
Molecular Pharmacology and Mechanism of Action of Lqh Iii on Voltage Gated Sodium Channels
Identification and Characterization of Lqh III Receptor Binding Sites
This compound exerts its effects by binding to voltage-gated sodium (NaV) channels. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This binding is voltage-dependent, with the toxin's affinity for the channel decreasing upon depolarization. researchgate.netresearchgate.net Mutagenesis studies suggest that the binding site is formed by loops in domains I and IV of the NaV channel alpha subunit. researchgate.net
Specificity for Voltage-Gated Sodium (NaV) Channel Receptor Site 3
This compound binds to receptor site 3 on voltage-gated sodium channels. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov This site is primarily located in the extracellular loop connecting segments S3 and S4 of domain 4 (DIV S3-S4 linker) of the NaV channel alpha subunit. researchgate.netnih.govrupress.org While classical alpha-toxins and alpha-like toxins like this compound compete for binding at receptor site 3 on insect sodium channels, this compound shows distinct binding properties compared to classical alpha-toxins like Lqh II, particularly in mammalian brain synaptosomes. jneurosci.orgcapes.gov.brpdbj.org this compound exhibits high-affinity binding to cockroach sodium channels but shows no specific binding to sodium channels in rat brain synaptosomes, displacing Lqh II binding only at high concentrations. jneurosci.orgnih.govpdbj.org This suggests that while overlapping with site 3, the specific this compound receptor site may have subtle differences or exist on distinct NaV channel subtypes. capes.gov.brpdbj.org The affinity of this compound for NaV channels can be significantly influenced by specific residues within the receptor site; for instance, an aspartate residue (Asp1428 in rNaV1.4) is crucial for the affinity of this compound, and its mutation to glutamate (B1630785) can abolish this compound interaction. nih.gov
Quantitative Analysis of this compound Binding Kinetics and Affinity
This compound binds to cockroach sodium channels with high affinity. jneurosci.orgnih.gov Quantitative analysis of binding to cockroach neuronal membranes revealed a high affinity with a dissociation constant (Kd) of 1.43 ± 0.37 nM. jneurosci.org Kinetic analysis further supported this, yielding a Kd of 1.48 nM calculated from the kinetic rate constants (koff/kon). jneurosci.org The association rate constant (kon) was measured as 3.37 x 10^6 ± 0.85 x 10^6 M^-1s^-1, and the dissociation rate constant (koff) was 4.72 x 10^-3 ± 0.8 x 10^-3 s^-1. jneurosci.org
This compound exhibits slower association kinetics with both insect and mammalian NaV channels compared to other alpha-toxins like LqhαIT and Lqh II. researchgate.netuniprot.orgresearchgate.netnih.gov The binding affinity of this compound to insect channels is also sensitive to pH, decreasing significantly (more than 30-fold) as the pH increases from 6.5 to 8.5. researchgate.netuniprot.orgresearchgate.netnih.gov This pH dependence is correlated with the electropositive charge on the toxin surface due to histidine protonation. nih.gov
| Parameter | Value (Cockroach NaV Channels) | Conditions | Source |
| Kd (Equilibrium) | 1.43 ± 0.37 nM | 22°C | jneurosci.org |
| Kd (Kinetic) | 1.48 nM | Calculated from kon/koff jneurosci.org | |
| kon | 3.37 x 10^6 ± 0.85 x 10^6 M^-1s^-1 | 22°C, pH 7.5 | jneurosci.orgresearchgate.net |
| koff | 4.72 x 10^-3 ± 0.8 x 10^-3 s^-1 | 22°C, pH 7.5 | jneurosci.orgresearchgate.net |
| kon | 3.3 x 10^6 M^-1s^-1 | 22°C, pH 6.5 | researchgate.net |
| koff | 1.0 x 10^-3 s^-1 | 22°C, pH 6.5 | researchgate.net |
Studies on human cardiac sodium channels (hH1, NaV1.5) expressed in HEK 293 cells showed that this compound removed fast inactivation with an EC50 of <2.5 nM, which was more potent than Lqh II (12 nM) and LqhαIT (33 nM). nih.govnih.gov The association and dissociation rates of this compound on hH1 channels were considerably slower than those of Lqh II and LqhαIT. nih.govnih.gov
Electrophysiological Mechanisms Underlying this compound-Induced NaV Channel Dysfunction
This compound primarily affects NaV channel function by interfering with inactivation gating. researchgate.netresearchgate.netresearchgate.netresearchgate.netlibretexts.org This leads to altered sodium current kinetics and subsequent changes in membrane excitability.
Modulation of NaV Channel Fast Inactivation by this compound
A key effect of this compound is the inhibition or significant slowing of NaV channel fast inactivation. researchgate.netresearchgate.netresearchgate.netresearchgate.netlibretexts.orgdntb.gov.uanih.govuq.edu.aurupress.org Fast inactivation is a critical process where an intracellular "inactivation gate," typically the linker between domains III and IV, moves to occlude the channel pore within milliseconds of opening. libretexts.orgnih.govwikipedia.orgfrontiersin.org this compound's binding to receptor site 3, located near the voltage sensor of domain IV and the S3-S4 linker, impairs this process. researchgate.netnih.govrupress.org By inhibiting fast inactivation, this compound causes the sodium channel to remain open for a longer duration. libretexts.org
In frog myelinated axons, this compound inhibited the inactivation of a fraction of the sodium current, resulting in a maintained late inward sodium current. nih.gov This late current represented about 45% of the peak sodium current under certain conditions. nih.gov this compound also slowed the time course of the remaining peak sodium current inactivation by altering the initial amplitudes and time constants of its fast and slow phases. nih.gov On human cardiac sodium channels (hH1), this compound markedly slowed down the kinetics of fast inactivation and significantly reduced the voltage dependence of steady-state fast inactivation. nih.govnih.govrupress.org
Sustained Sodium Current and Membrane Depolarization Induced by this compound
In cockroach axons, electrophysiological analysis showed that this compound inhibited sodium current inactivation and also induced a resting depolarization due to a slowly decaying tail current, which is atypical compared to the action of other alpha-toxins. pdbj.org
Effects of this compound on Action Potential Repolarization Kinetics
The sustained inward sodium current induced by this compound's effect on inactivation directly impacts action potential repolarization. nih.govresearchgate.netderangedphysiology.com Normally, repolarization is mediated by the efflux of potassium ions through voltage-gated potassium channels and the inactivation of sodium channels. nih.govderangedphysiology.comstudymind.co.uk By preventing or slowing sodium channel inactivation, this compound prolongs the inward sodium current, counteracting the repolarizing potassium currents. nih.govresearchgate.net
In current-clamp experiments on rat DRG neurons, the primary effect of this compound was a significant prolongation of action potential duration. researchgate.net At a concentration of 100 nM, this compound caused the falling phase of the action potential to develop a broad shoulder, resulting in a "plateau" action potential that could last up to 250 ms. researchgate.net Similarly, in frog myelinated axons, this compound increased the duration of action potentials without significantly affecting the peak amplitude or resting membrane potential. nih.gov This effect was not due to blockade of potassium channels, as this compound had no significant effect on the potassium current. nih.gov The prolonged action potential duration is a direct consequence of the inhibited sodium channel inactivation leading to a sustained inward sodium current. nih.govresearchgate.net
Molecular Basis of this compound Species and Subtype Selectivity
This compound exhibits differential activity across various NaV channel subtypes and species, highlighting the intricate molecular determinants governing its interactions.
Differential Activity of this compound on Insect versus Mammalian NaV Channels
This compound is recognized for its activity on both insect and mammalian voltage-gated sodium channels guidetopharmacology.orgchem960.comnih.govlatoxan.comwikipedia.org. Studies have shown that this compound binds with high affinity to receptor site 3 on insect sodium channels, such as those found in cockroaches chem960.comlatoxan.comlatoxan.comciteab.comnih.govlatoxan.com. However, its interaction with mammalian NaV channels, particularly those in the rat brain, appears distinct. This compound demonstrates no specific binding to rat brain synaptosomes and can only displace the binding of other toxins at high concentrations chem960.comlatoxan.comlatoxan.com. Despite this lack of specific high-affinity binding in rat brain synaptosomes, this compound is reported to be highly toxic in the mammalian brain, suggesting the presence of alternative or lower-affinity binding sites not well-represented in synaptosome preparations chem960.com.
The kinetics of this compound binding also vary. Its association rate with both insect and mammalian NaV channels is notably slower compared to other related scorpion toxins like LqhαIT and Lqh II guidetopharmacology.org. Furthermore, the binding affinity of this compound for insect channels is significantly reduced at higher pH levels, showing a greater than 30-fold decrease in affinity at pH 8.5 compared to pH 6.5 guidetopharmacology.orgciteab.com. This contrasts with the binding properties observed at lower pH, indicating a pH-sensitive interaction with insect NaV channels. Some research indicates that this compound primarily competes for binding on cockroach sodium channels, suggesting a receptor site that may differ from that targeted by toxins like Lqh II nih.govchem960.com.
Investigating this compound Interactions with Mammalian Cardiac and Neuronal NaV Isoforms
This compound has demonstrated activity on mammalian NaV channel isoforms, including those found in cardiac and neuronal tissues. It has been shown to be active on µI sodium channels, which can include skeletal muscle NaV1.4 or cardiac NaV1.5 guidetopharmacology.org. A key effect of this compound is its ability to slow the fast inactivation of the cardiac-specific NaV1.5 channel latoxan.comnih.gov.
In neuronal contexts, while this compound is highly toxic in the mammalian brain chem960.com, it does not exhibit specific binding to rat brain synaptosomes chem960.comlatoxan.comlatoxan.com. Electrophysiological studies have revealed that this compound slows NaV channel inactivation in rat CA1 pyramidal neurons, a type of central nervous system neuron, while Lqh II does not have this effect latoxan.com. Conversely, this compound has been found to be ineffective in cultured embryonic cortical and spinal chick neurons latoxan.com. When tested on recombinant NaV1.2 channels, a neuronal subtype, expressed in heterologous systems like Xenopus oocytes or HEK-293 cells, this compound shows weak activity compared to the potent effects of Lqh II latoxan.com. However, this compound is significantly more potent than Lqh II, approximately 100-fold more so, in removing fast inactivation in NaV1.7 channels, which are primarily expressed in the peripheral nervous system latoxan.comnih.gov. Studies on muscular preparations suggest that NaV1.4 channels, found in skeletal muscle, are sensitive to both Lqh II and this compound, as both toxins increase muscular twitch tension latoxan.com. Interestingly, this compound does not appear to trigger neuronal acetylcholine (B1216132) release in neuromuscular preparations, suggesting that the NaV channels expressed in nerves in this preparation may be insensitive to this compound latoxan.com. Mammalian voltage-gated sodium channels comprise nine isoforms (NaV1.1-NaV1.9) with distinct tissue distributions; NaV1.1, NaV1.2, NaV1.3, and NaV1.6 are predominantly found in the central nervous system, NaV1.7, NaV1.8, and NaV1.9 in the peripheral nervous system, NaV1.4 in skeletal muscle, and NaV1.5 in cardiac muscle latoxan.comoclc.orguniprot.org.
Structural Determinants Governing this compound Channel Selectivity
This compound is a polypeptide composed of 67 amino acids and contains four disulfide bridges, which are crucial for maintaining its structure and function wikipedia.org. It exerts its effects by binding to receptor site 3 on voltage-gated sodium channels guidetopharmacology.orgciteab.comnih.gov. This receptor site is thought to be formed by regions of the channel's transmembrane segments and extracellular loops, specifically the DI/S5-S6 and DIV/S3-S4 loops guidetopharmacology.org.
Structural studies, including NMR spectroscopy (PDB entry 1BMR), have provided insights into the three-dimensional structure of this compound latoxan.comlatoxan.comreadthedocs.io. The portion of the toxin responsible for interacting with NaV channels is composed of two distinct domains, referred to as the Core and NC domains latoxan.com. More recently, cryo-electron microscopy (cryo-EM) has revealed the structural basis of this compound's interaction with the cardiac NaV1.5 channel. The cryo-EM structure shows that this compound docks onto the extracellular face of voltage-sensing domain IV, specifically wedging between the S1-S2 and S3-S4 linkers latoxan.comlatoxan.com. This binding mode is proposed to trap the S4 segment of voltage-sensing domain IV in a specific intermediate-activated conformation latoxan.comlatoxan.com. This conformational change is then transmitted to the intracellular side of the channel, leading to a weakening of the interaction with the fast inactivation gate latoxan.comlatoxan.com. This structural perturbation explains how this compound effectively inhibits fast inactivation of the channel.
Comparative studies with related toxins, such as LqhαIT, have begun to identify specific amino acid residues on the toxin important for their selective activity. For instance, tyrosine at position 21 (Tyr21) in LqhαIT appears to be significant for its bioactivity in insects. In this compound, tyrosine at position 14 (Tyr14) is implicated in its activity on locust sodium channels but is not essential for binding to cockroach channels, suggesting subtle architectural differences in receptor site 3 between different insect species latoxan.comlatoxan.com. The precise structural features that dictate the differential activity of alpha-scorpion toxins between insect and mammalian central nervous system channels remain an active area of research latoxan.com. Interactions between alpha-scorpion toxins and NaV channels involve residues within the domain 4 voltage sensor, including the third residue of the M123 motif nih.gov.
Environmental and Chemical Modulators of this compound Activity
The activity of this compound is sensitive to environmental factors, particularly pH, which influences its binding to NaV channels.
Influence of pH on this compound Binding and Functional Efficacy
The binding of this compound to insect neuronal membranes, such as those from cockroaches, is highly dependent on the pH of the surrounding medium latoxan.comciteab.comnih.govlatoxan.com. Studies have shown a significant increase in this compound's binding affinity at lower pH. Specifically, the binding affinity for cockroach neuronal membranes is approximately fivefold higher at pH 6.5 compared to pH 7.5 latoxan.comciteab.comnih.govlatoxan.com. As the pH increases from 6.5 to 8.5, the specific binding of this compound can decrease by as much as 90%, with the midpoint of this pH-dependent decrease occurring around pH 7.5 nih.govlatoxan.com.
Kinetic analyses of the binding interaction at different pH levels have revealed that the primary impact of pH is on the dissociation rate of this compound from the channel. The dissociation rate constant is four to fivefold lower at pH 6.5 compared to pH 7.5, indicating that the toxin dissociates more slowly at the lower, more acidic pH. In contrast, the association rate constant does not appear to be significantly affected by this change in pH latoxan.com. This suggests that pH primarily influences the stability of the this compound-channel complex rather than the rate at which the toxin initially binds.
Role of Amino Acid Protonation in this compound-Channel Interaction
This increase in electropositive charge at lower pH is correlated with the enhanced binding affinity of this compound for NaV channels latoxan.comnih.govlatoxan.com. While it has been challenging to attribute the change in affinity to a single histidine residue, the cumulative increase in positive charge at lower pH is considered a primary factor responsible for the stronger interaction with the channel citeab.com. NMR structural studies of this compound conducted at pH 5.8, a condition where approximately 50% of histidine residues would be expected to be protonated, support the influence of protonation on the toxin's electrostatic surface potential latoxan.comreadthedocs.ioresearchgate.net. Although molecular models constructed with neutral histidines under the same NMR constraints did not show significant structural alterations compared to those with protonated histidines, the change in surface charge distribution is likely key to the pH-dependent binding latoxan.comresearchgate.net.
Structure Activity Relationships Sar and Design Principles Derived from Lqh Iii
Site-Directed Mutagenesis and Functional Characterization of Lqh III Variants
Site-directed mutagenesis is a technique used to introduce specific changes into a DNA sequence, allowing for the alteration of particular amino acid residues in a protein nih.govneb.comneb.com. By creating and characterizing this compound variants with targeted mutations, researchers can identify residues or regions critical for its function and binding to sodium channels scispace.com.
Identification of Key Residues Contributing to this compound Bioactivity
Mutagenesis studies on this compound and structurally similar alpha-toxins like LqhαIT have provided insights into the key residues involved in their bioactivity. For this compound, tyrosine at position 14 (Tyr14) has been highlighted as having peculiar significance for the recognition of insect sodium channel subtypes researchgate.net. While Tyr14 is conserved in many alpha-toxins, its iodination on this compound specifically abolished binding to locust sodium channels, an effect not observed with iodinated LqhαIT nih.gov. In LqhαIT, substitution of tyrosine at position 21 (Tyr21) significantly decreased binding affinity, suggesting the importance of its aromatic ring for insect bioactivity researchgate.netnih.gov. Although this compound and LqhαIT share structural similarities and binding features to insect sodium channels, differences in their bioactive surfaces and the role of specific residues contribute to their distinct pharmacological profiles researchgate.net.
Role of Specific Loop Regions and the C-Terminal Tail in this compound Function
The bioactive surface of scorpion alpha-toxins, including this compound, is often described as bipartite, consisting of a Core domain and an NC domain nih.gov. The NC domain is proposed to include residues from a five-residue turn (residues 8-12) and the C-terminal tail nih.gov. While substitutions in the five-residue turn did not affect this compound activity in one study, the conformational flexibility and rearrangement of intramolecular hydrogen bonds in the NC domain, evident from the solution structure, are suggested to favor toxin conformations with high affinity for the receptor nih.gov.
The C-terminal tail of this compound is considered particularly important for its unique pharmacology, including its slower association kinetics and ability to affect a broad range of NaV channels nih.gov. Molecular dynamics simulations have indicated that disulfide bonds, while not solely responsible for rigidifying their immediate location, significantly influence the dynamics of loop regions and the C-terminal region, impacting the functionally important essential modes of motion and correlations between binding site residues nih.gov. This suggests a crucial role for disulfide bonds in modulating this compound function by adjusting its dynamics nih.gov. The C-terminus, with its His/Arg moieties, has been suggested as a candidate for a critical interaction site db-thueringen.de.
Chemo-Structural Modifications of this compound for Enhanced Mechanistic Probing
Chemical modifications of toxins can be valuable tools for probing receptor interactions and heterogeneity uts.edu.au. By altering specific residues or introducing chemical tags, researchers can investigate the impact on binding affinity, kinetics, and functional effects.
Impact of Tyrosine Residue Iodination on this compound Binding
Iodination is a chemical modification that can occur on tyrosine residues plymsea.ac.ukgenome.jpcriver.com. Studies on this compound have shown that iodination of Tyr14 has a significant and unexpected effect on its binding to different insect sodium channels researchgate.netnih.gov. Specifically, radioiodination of Tyr14 of this compound abolished its binding to locust sodium channels while having only a minor effect on binding to cockroach sodium channels nih.gov. This differential effect suggests subtle architectural variations at receptor site 3 between sodium channels from different insect species and highlights the peculiar significance of Tyr14 for recognition of insect sodium channel subtypes by this compound researchgate.netnih.govuts.edu.au.
Advanced Research Methodologies for Studying Lqh Iii
Chromatographic Techniques for Lqh III Isolation and Purity Assessment
Chromatography is a fundamental technique for the separation and purification of components within a mixture, including complex biological samples like scorpion venom. It is widely used for both qualitative and quantitative analysis of biomolecules. journalagent.com The principle relies on the differential distribution of analytes between a stationary phase and a mobile phase. journalagent.com
For the isolation of this compound from Leiurus quinquestriatus hebraeus venom, various chromatographic methods are employed. Ion exchange high performance liquid chromatography (HPLC) has been successfully used to separate components from the venom, including toxins that block potassium channels. nih.gov Reverse phase HPLC is another technique utilized for purifying potent Lqh toxins to near-homogeneity. nih.gov
In column chromatography, a common method for protein purification, the stationary phase is packed into a column, and the mobile phase carries the sample through it. journalagent.comresearchgate.net Separation occurs based on interactions between the sample components and the stationary phase, which can be based on characteristics such as size, charge, hydrophobicity, or binding capacity. journalagent.com For instance, silica (B1680970) gel is a common polar stationary phase, where more polar substances are retained longer and elute slower than less polar ones. researchgate.net The purity of isolated fractions can be assessed using techniques like thin layer chromatography (TLC) or capillary electrophoresis. researchgate.netmdpi.comrsc.org
Recombinant DNA Technologies for Heterologous Expression and Mutagenesis of this compound
Recombinant DNA technology plays a crucial role in overcoming the limitations of obtaining sufficient quantities of this compound directly from natural sources and for studying the impact of specific amino acid modifications. Heterologous expression involves producing the protein in a host organism different from its natural source. Microbial systems, such as Escherichia coli and yeast, are frequently chosen for recombinant protein expression due to their rapid growth, simple media requirements, and high expression levels. researchgate.net Corynebacterium glutamicum is another nonpathogenic bacterium used for industrial production of amino acids and has been developed as a host for recombinant protein production, offering advantages like high purity of secreted proteins and the absence of endotoxins. ajibio-pharma.com
Mutagenesis, particularly site-directed mutagenesis, is a powerful tool used in conjunction with recombinant expression to introduce specific changes in the amino acid sequence of this compound. scispace.comnih.gov By altering specific residues, researchers can investigate the role of individual amino acids in the toxin's structure, function, and interaction with its target receptors. researchgate.net Studies involving mutagenesis of sodium channels themselves have also been used to understand how variations in channel structure affect sensitivity to toxins like this compound. nih.gov
Biophysical Techniques for this compound Structural and Intermolecular Interaction Analysis
Biophysical techniques provide detailed insights into the three-dimensional structure of this compound and how it interacts with other molecules, particularly its target ion channels.
High-Resolution NMR Spectroscopy for Protein Folding and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a solution-based technique that offers atomic-level details about protein structure, dynamics, and interactions. mcgill.canih.gov It can quantify internal motions over a wide range of timescales and provides atomic-resolution maps of biomacromolecular structure and dynamics. mcgill.ca
NMR spectroscopy has been used to determine the solution structure of this compound. researchgate.netresearchgate.net These studies reveal that this compound, similar to other scorpion toxins, possesses a structure consisting of an alpha-helix and a three-strand antiparallel beta-sheet, along with turns and a hydrophobic patch important for activity. nih.gov NMR can detect conformational heterogeneity and the dynamics of protein residues. nih.gov By monitoring chemical shift perturbations upon ligand binding, NMR can also help map the interaction sites on the protein. nih.gov The NMR structure of this compound is available in protein databases. researchgate.net
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur when a ligand binds to a molecule, providing a complete thermodynamic profile of the binding event in a single experiment. mcgill.canih.gov ITC directly measures the binding enthalpy and the shape of the saturation curve yields the binding affinity (KD). mcgill.ca
ITC is valuable for characterizing the energetics of biomolecular interactions, including protein-ligand binding. mcgill.camosbri.eu It can provide detailed information that can be incorporated into quantitative models of biological function. mcgill.ca While ITC is highly reliable for determining binding affinity and thermodynamics, it can be time-consuming and requires relatively large amounts of sample. nih.gov
Quantitative Radioligand Binding Assays for this compound Receptor Profiling
Radioligand binding assays are considered a standard method for characterizing receptors and quantifying ligand binding affinity and receptor density. nih.govgiffordbioscience.com These assays typically involve incubating a radiolabeled ligand with a sample containing the receptor of interest, such as cell membranes or intact cells. nih.govrevvity.comnih.gov
For this compound, radioligand binding assays can be used to study its interaction with sodium channels. These assays can determine the affinity (equilibrium dissociation constant, KD) of this compound for its receptor site and the density of these binding sites (Bmax). nih.gov Competition binding assays, where increasing concentrations of unlabeled this compound compete with a fixed concentration of a radiolabeled ligand for receptor binding, are used to determine the affinity (Ki) of this compound. nih.govgiffordbioscience.comsygnaturediscovery.com Kinetic assays can also be performed to measure the rates of association and dissociation of this compound from its receptor. nih.govgiffordbioscience.comsygnaturediscovery.com Factors important for radioligand binding assays include using radioligands with high specific activity, low non-specific binding, high purity, and high selectivity. revvity.com
Research has shown that the binding affinity of this compound to cockroach neuronal membranes is significantly influenced by pH, with higher affinity observed at lower pH. researchgate.netresearchgate.net
Electrophysiological Recording Techniques for this compound Functional Evaluation
Electrophysiological recording techniques are essential for directly assessing the functional effects of this compound on ion channels in excitable cells. These methods measure the electrical activity of cells or ion channels. nih.govyorku.canih.gov
Whole-cell voltage-clamp is a common electrophysiological technique used to study the effects of toxins like this compound on ion currents. researchgate.net This method allows researchers to control the membrane potential of a cell and measure the resulting ion currents. By applying voltage protocols, the effects of this compound on the activation, inactivation, and current-voltage relationships of sodium channels can be analyzed. researchgate.net Studies using electrophysiology have demonstrated that this compound causes a slowing and incomplete inactivation of sodium currents, leading to prolonged action potentials. latoxan.com Electrophysiological recordings can be performed using various preparations, including isolated cells, tissue slices, or in vivo. nih.gov The choice of preparation depends on the specific research question, with in vitro recordings often used for detailed receptor pharmacology studies. nih.gov
Electrophysiological studies have shown that this compound, along with other Lqh toxins, can increase peak currents through certain sodium channels. researchgate.net
Patch-Clamp and Two-Electrode Voltage-Clamp for Ion Channel Current Analysis
Patch-clamp and two-electrode voltage-clamp (TEVC) techniques are fundamental electrophysiological methods used to analyze ion channel activity and the effects of compounds like this compound. Patch-clamp allows for the investigation of currents through a small patch of membrane, or even single ion channels, making it particularly useful for studying excitable cells such as neurons and muscle fibers. leica-microsystems.comnih.gov Whole-cell patch-clamp recordings enable the measurement of total ionic currents across the cell membrane. nih.govnih.gov TEVC, on the other hand, is well-suited for controlling the membrane potential of larger cells, such as Xenopus oocytes, and is commonly used in conjunction with exogenous expression of ion channels. researchgate.netnih.gov
TEVC has been employed in studies involving the expression of sodium channels in Xenopus oocytes to investigate the effects of this compound. vliz.beresearchgate.net These experiments have confirmed that this compound inhibits sodium current inactivation under voltage-clamp conditions. jneurosci.org
Detailed research findings regarding the effects of this compound on sodium channel kinetics, as determined by patch-clamp techniques, are summarized in the table below:
| Toxin | Channel Studied | Method | Effect on Inactivation | Half-maximal Effect (nM) | Effect on Recovery from Fast Inactivation |
| This compound | Rat skeletal muscle NaV1.4 (µI) | Whole-cell patch-clamp (HEK 293 cells) | Slows down significantly | 5.4 nih.gov | Accelerated (less potent than Lqh II, LqhαIT) nih.gov |
| This compound | Sodium channels | Voltage-clamp (Xenopus oocytes) | Inhibits | Not specified | Not specified |
These electrophysiological approaches provide direct evidence of this compound's impact on the functional properties of voltage-gated sodium channels.
In Vitro Mammalian Cell Lines and Xenopus Oocyte Expression Systems
In vitro expression systems, including mammalian cell lines and Xenopus oocytes, are widely used to study the function and pharmacology of ion channels targeted by toxins like this compound. These systems allow for the controlled expression of specific ion channel subtypes, facilitating detailed analysis of toxin-channel interactions.
Mammalian cell lines, such as HEK 293 and Chinese hamster ovary (CHO) cells, are frequently used for expressing recombinant proteins, including ion channels. cusabio.comnih.govexpressionsystems.com These systems offer advantages such as proper protein folding and post-translational modifications that are often crucial for the biological activity of the expressed protein. cusabio.comnih.gov Stable expression of rat skeletal muscle sodium channel alpha subunits (µI) in HEK 293 cells has been utilized to study the effects of this compound using whole-cell patch-clamp. researchgate.netnih.gov This approach allows for the investigation of this compound's modulation of a specific mammalian sodium channel subtype in a controlled cellular environment.
Xenopus oocytes are another valuable expression system for ion channel research, particularly for TEVC recordings due to their large size. researchgate.netnih.gov Exogenous mRNA encoding the ion channel of interest is injected into the oocyte, leading to the expression of functional channels in the cell membrane. researchgate.netnih.gov This system has been used to study the effects of this compound on sodium channels, providing insights into the toxin's activity on channels expressed in this model system. vliz.beresearchgate.net However, studies have also indicated that this compound had no effect on sodium channels from rat brain IIA and beta1 subunits reconstituted in Xenopus oocytes, highlighting potential variations in toxin sensitivity depending on the specific channel subtype and expression system used. researchgate.net
The use of these in vitro systems is essential for characterizing the interactions of this compound with different ion channel isoforms and for understanding the molecular basis of its specificity.
Computational Modeling and Simulation Approaches in this compound Research
Computational modeling and simulation play an increasingly important role in studying the interaction of toxins like this compound with their targets. These approaches provide complementary information to experimental data, offering insights into the structural and dynamic aspects of toxin-channel complexes. nih.govtu-dresden.demit.edu
Molecular Docking and Dynamics Simulations of this compound-Channel Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules or peptides, such as this compound, to target proteins like ion channels. fortunejournals.comfrontiersin.orgmdpi.com Molecular docking aims to predict the preferred orientation and binding affinity of a ligand to a receptor based on their structures. MD simulations extend this by simulating the time-dependent behavior of the molecular system, providing information about the stability of the complex and the dynamic interactions between the toxin and the channel. fortunejournals.comfrontiersin.orgmdpi.com
While specific detailed findings on molecular docking and dynamics simulations of this compound with ion channels were not extensively detailed in the provided search results, these techniques are generally applied in toxin research to:
Predict the binding site of the toxin on the ion channel.
Estimate the binding energy and affinity.
Analyze the conformational changes of both the toxin and the channel upon binding.
Identify key residues involved in the interaction.
Understand the dynamic nature of the toxin-channel complex over time.
Given that this compound binds to site 3 of voltage-gated NaV channels researchgate.netresearchgate.net, computational approaches like docking and MD simulations would be valuable for elucidating the precise molecular interactions at this site and how these interactions lead to the observed effects on channel inactivation. Studies on other scorpion toxins and their interactions with ion channels have utilized docking followed by steered molecular dynamics simulations to investigate interactions. semanticscholar.org
Homology Modeling and Structural Prediction of this compound Variants
Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a protein with a similar amino acid sequence). microbenotes.comisroset.org This technique is particularly useful when experimental structures of the protein of interest or its variants are not available. The principle behind homology modeling is that proteins with similar sequences tend to have similar structures. microbenotes.com
This compound is a 67-amino acid polypeptide with 4 disulfide bridges, and its NMR structure has been published (PDB entry 1BMR). researchgate.netlatoxan.comresearchgate.netresearchgate.net This known structure can serve as a template for homology modeling of this compound variants or related alpha-like toxins. Homology modeling involves identifying a suitable template structure, aligning the sequence of the target protein (the variant) with the template sequence, building the 3D model based on the alignment, and refining and validating the model. microbenotes.com
Structural prediction methods, including homology modeling, can be applied to study this compound variants to:
Predict the 3D structure of naturally occurring or engineered this compound variants.
Provide structural models for subsequent computational studies, such as molecular docking and dynamics simulations, to understand the impact of variations on toxin-channel interactions.
Research on this compound has involved analyzing its structure, including the role of histidine residues and disulfide bridges, which are important for its function and stability. researchgate.netresearchgate.netresearchgate.net Computational approaches can build upon this structural information to predict the structures of variants and explore the structural implications of amino acid changes on the toxin's activity.
Broader Academic Implications and Future Research Directions of Lqh Iii Studies
Lqh III as a Paradigm for Understanding Voltage-Gated Sodium Channel Allostery
This compound's interaction with NaV channels provides a crucial model for understanding allostery in these complex proteins. Allostery refers to the regulation of protein activity by the binding of a molecule to a site other than the active site. In the case of this compound, its binding to site 3 allosterically modulates the channel's inactivation gate, which is located in the intracellular loop connecting domains III and IV. frontiersin.orgrupress.orgprobiologists.com
Research involving this compound and other site 3 toxins has revealed that the binding of these toxins is voltage-dependent, decreasing at depolarized potentials. rupress.orgnih.gov This voltage dependence highlights the intricate coupling between the channel's voltage sensors and the toxin binding site. Studies have suggested that the effects of mutations in one voltage-sensing module, such as domain III, can be allosterically transmitted to other modules, influencing the binding and action of toxins like this compound that target different sites. probiologists.comnih.gov This indicates a coordinated movement of all four voltage sensors during channel gating, a dynamic process that this compound helps to elucidate. probiologists.com The slow association and dissociation kinetics of this compound compared to other alpha toxins like Lqh II and LqhαIT further contribute to understanding the nuances of toxin-channel interactions and their voltage dependence. researchgate.netnih.govnih.gov
Application of this compound as a Molecular Probe in Neurophysiological Research
Due to its specific and potent effects on NaV channel inactivation, this compound serves as a valuable molecular probe in neurophysiological research. researchgate.netmdpi.commdpi.com Molecular probes are tools used to investigate biological processes at the molecular level. This compound's ability to selectively interfere with NaV channel inactivation allows researchers to study the role of this specific gating mechanism in various physiological contexts, such as action potential generation and propagation in excitable cells. latoxan.comfrontiersin.orgnih.gov
This compound has been utilized in electrophysiological studies, including whole-cell patch-clamp experiments, to analyze Na⁺ currents and their modulation. researchgate.netresearchgate.net By applying this compound and observing the resulting changes in current kinetics and voltage dependence, researchers can gain insights into the functional properties of different NaV channel subtypes and the impact of various factors on channel behavior. researchgate.netresearchgate.netnih.govnih.gov Its activity on both mammalian and insect channels also makes it useful for comparative studies across different species. researchgate.netresearchgate.netresearchgate.net The pH-dependent binding of this compound to insect neuronal membranes further exemplifies its utility in probing the molecular determinants of toxin-receptor interactions. researchgate.netresearchgate.net
Insights from this compound Research into Scorpion Toxin Evolution and Diversity
Studies on this compound contribute to a broader understanding of the evolution and diversity of scorpion toxins. Scorpion venoms contain a rich mixture of bioactive peptides that target various ion channels, reflecting a long evolutionary history driven by the need for prey capture and defense. researchgate.netmdpi.com this compound, as an alpha-like toxin from Leiurus quinquestriatus hebraeus, provides a point of comparison with other alpha toxins and toxins from different scorpion species. researchgate.netresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net
Sequence comparisons and phylogenetic analyses of scorpion alpha toxins, including this compound, help to trace their evolutionary relationships and identify residues that are under positive selection, which may contribute to differences in activity and target selectivity. researchgate.netoup.com The unique pharmacological properties of this compound, such as its slower kinetics and pH-dependent binding compared to other alpha toxins, can be linked to specific structural features and amino acid variations, providing insights into the molecular basis of toxin diversification. researchgate.netresearchgate.netresearchgate.netresearchgate.net Research into the evolution of these toxins sheds light on the molecular arms race between venomous animals and their prey, driving the diversification of both toxins and their targets. researchgate.net
Guiding Principles from this compound for the Rational Design of Ion Channel Modulators (for research tools)
The detailed understanding of how this compound interacts with NaV channels provides valuable guiding principles for the rational design of novel ion channel modulators, particularly for use as research tools. mdpi.commdpi.comotavachemicals.com By dissecting the molecular determinants of this compound binding and its allosteric effects on channel gating, researchers can identify key residues and structural motifs involved in the interaction. researchgate.netrupress.orgprobiologists.com This knowledge can inform the design of peptides or small molecules with desired properties, such as enhanced affinity, altered subtype selectivity, or specific effects on different aspects of channel function (e.g., activation vs. inactivation). mdpi.comnih.gov
For instance, mutagenesis studies on this compound and its target channels have identified residues critical for binding affinity and specificity. researchgate.net This information can be used to design modified toxins or mimetics with improved characteristics for specific research applications, such as fluorescently labeled probes for imaging or toxins with altered kinetics for studying dynamic processes. mdpi.commdpi.com The study of this compound's pH-dependent binding also suggests strategies for designing modulators whose activity can be controlled by environmental factors. researchgate.netresearchgate.net
Unexplored Facets and Emerging Research Avenues in this compound Biology
Despite significant research, several unexplored facets and emerging research avenues exist in this compound biology. While its interaction with site 3 of NaV channels is well-established, the precise structural dynamics of this interaction and the full extent of the allosteric coupling to other parts of the channel warrant further investigation. frontiersin.orgrupress.orgprobiologists.com Advanced techniques like cryo-EM and single-molecule studies could provide higher-resolution insights into the bound complex.
The differential activity of this compound on various NaV channel subtypes in different species (mammals vs. insects) and tissues (e.g., brain vs. muscle) presents opportunities to explore the subtle structural and functional differences between these channels. researchgate.netresearchgate.netresearchgate.netresearchgate.net Further research could elucidate the specific molecular determinants on the channel responsible for these differences in sensitivity.
The evolutionary trajectory of this compound within the context of the entire Leiurus quinquestriatus hebraeus venom, and in comparison to toxins from other scorpion lineages, could be further explored using modern genomic and proteomic approaches. researchgate.netoup.comscience.gov This could reveal novel toxin variants with unique properties and provide a more complete picture of venom evolution.
Furthermore, exploring potential novel binding sites or mechanisms of action for this compound beyond its primary interaction with site 3 could uncover additional roles or applications for this toxin. researchgate.net Investigating potential interactions with other ion channels or cellular targets could broaden our understanding of its biological effects and potential as a research tool. mdpi.commdpi.com
Q & A
Q. What experimental methods are commonly used to study Lqh III's interaction with voltage-gated sodium channels (VGSCs)?
this compound’s binding and functional effects on VGSCs are typically analyzed using:
- Radioligand binding assays : Competitive binding experiments with -labeled this compound under varying toxin concentrations (e.g., 10 to 10 M) to calculate IC values and assess displacement curves .
- Electrophysiological recordings : Patch-clamp techniques to measure sodium current inhibition in neuronal or heterologous cell models (e.g., rat brain neurons or HEK293 cells expressing specific VGSC subtypes) .
- Structural studies : Cryo-EM or NMR to resolve toxin-channel interaction sites.
Q. How can researchers determine the specificity of this compound for sodium channel subtypes?
Specificity is evaluated via:
- Subtype-selective cell lines : Transfecting cells with distinct VGSC isoforms (e.g., Nav1.2 vs. Nav1.6) and comparing toxin efficacy .
- Competitive assays : Co-applying this compound with subtype-specific antagonists (e.g., tetrodotoxin for TTX-sensitive channels) to isolate contributions .
- Kinetic analysis : Measuring association/dissociation rates to infer binding site accessibility.
Q. What statistical approaches are recommended for analyzing this compound binding data?
- Nonlinear regression : Fit concentration-response curves using the Hill equation to derive IC and Hill coefficients .
- Scatchard analysis : For saturation binding experiments to estimate (receptor density) and (equilibrium dissociation constant).
- Two-way ANOVA : Compare binding across multiple experimental conditions (e.g., toxin variants, channel subtypes) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s effects across species be resolved?
Contradictions often arise from differences in:
- VGSC isoform expression : For example, this compound shows higher affinity for insect Nav channels (e.g., DmNav1) than mammalian isoforms due to divergent receptor site 3 structures .
- Experimental conditions : Buffer composition (e.g., pH, divalent cations) and temperature can alter toxin-channel kinetics. Methodological solution : Perform cross-species comparative studies using standardized protocols and include positive controls (e.g., α-scorpion toxin standards) .
Q. What strategies mitigate reproducibility issues in electrophysiological studies of this compound?
- Rigorous voltage protocols : Use consistent holding potentials and depolarization intervals to minimize channel state variability.
- Blinded data collection : Reduce bias in manual analysis of current traces.
- Open-source sharing : Publish raw data (e.g., IV curves, dose-response tables) in repositories like Zenodo to enable independent validation .
Q. How should researchers design experiments to probe this compound’s dual activity on insect and mammalian sodium channels?
- Hybrid assay systems : Co-culture insect and mammalian cells in the same preparation to directly compare toxin effects under identical conditions .
- Chimeric channels : Engineer VGSCs with swapped domains (e.g., rat Nav1.2 with insect receptor site 3) to pinpoint structural determinants of toxin specificity .
- High-throughput screening : Use automated patch-clamp platforms to test this compound analogs against a panel of VGSC subtypes.
Q. What methodologies address conflicting binding vs. functional data for this compound?
Discrepancies between binding affinity (e.g., IC) and functional potency (e.g., current inhibition) may stem from:
- Allosteric modulation : Toxin binding may stabilize non-conducting channel states not captured in equilibrium binding assays.
- State-dependent effects : this compound’s affinity could vary with channel activation/inactivation states. Solution : Combine voltage-clamp fluorometry (to track conformational changes) with rapid perfusion systems to correlate binding kinetics with functional outcomes .
Data Analysis and Interpretation
Q. How should researchers handle variability in this compound’s concentration-response relationships?
- Normalization : Express binding or current inhibition as a percentage of control (e.g., toxin-free conditions) to account for baseline drift .
- Outlier detection : Use Grubbs’ test to exclude non-physiological data points (e.g., due to pipette seal failures).
- Meta-analysis : Pool data from multiple labs to identify trends obscured by small sample sizes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
